

detailed protocol for 1,1-Cyclohexanediacetic acid synthesis

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Compound of Interest

Compound Name: 1,1-Cyclohexanediacetic acid

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Application Note: Synthesis of 1,1-Cyclohexanediacetic Acid

Introduction

1,1-Cyclohexanediacetic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor for the anticonvulsant drug Gabapentin.^{[1][2]} This document provides a detailed protocol for the synthesis of 1,1-Cyclohexanediacetic acid, consolidating information from various established methods. The protocol is designed for researchers, scientists, and professionals in drug development, offering a comprehensive, step-by-step guide to facilitate laboratory synthesis.

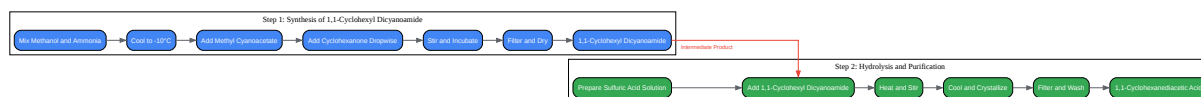
Overall Reaction Scheme

The synthesis of 1,1-Cyclohexanediacetic acid is typically achieved through a two-step process starting from cyclohexanone. The first step involves the formation of 1,1-cyclohexyl dicyanoamide, which is then hydrolyzed in the second step to yield the final product.

Step 1: Synthesis of 1,1-Cyclohexyl Dicyanoamide

Step 2: Hydrolysis of 1,1-Cyclohexyl Dicyanoamide

Experimental Workflow Diagram



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Caption: Experimental workflow for the two-step synthesis of 1,1-Cyclohexanediamic acid.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported procedures for the synthesis of 1,1-Cyclohexanediamic acid and its intermediate.

Parameter	Step 1: Synthesis of 1,1-Cyclohexyl Dicyanoamide	Step 2: Hydrolysis to 1,1-Cyclohexanediamic Acid
Starting Materials	Cyclohexanone, Methyl Cyanoacetate, Ammonia, Methanol	1,1-Cyclohexyl Dicyanoamide, Sulfuric Acid, Water
Reagent Molar Ratio	Methanol:Cyclohexanone:Methyl Cyanoacetate:Ammonia ≈ 15:5:10:3 to 30:10:20:5	-
Temperature	-10°C to 25°C[1][3]	100°C to 150°C[3][4]
Reaction Time	Approximately 48 hours (including incubation)[1][3]	2 to 3.5 hours[3][4]
Solvent	Methanol or Ethanol[1][3]	Aqueous Sulfuric Acid[3][4]
Product Yield	93.67% to 95.88%[1]	High, with final product purity up to 99% reported for related processes.[4]
Product Appearance	White powder[1][3]	White crystals

Detailed Experimental Protocols

Step 1: Synthesis of 1,1-Cyclohexyl Dicyanoamide

This protocol is adapted from a representative synthetic method.[1][3]

Materials:

- Methanol (135 ml)
- Ammonia gas (10.5 g)
- Methyl cyanoacetate (51.5 g)
- Cyclohexanone (25 g)

Equipment:

- Reaction vessel equipped with cooling and stirring
- Gas inlet tube
- Dropping funnel
- Filtration apparatus
- Drying oven

Procedure:

- Add 135 ml of methanol to the reaction vessel.
- Under cooling and stirring, bubble 10.5 g of ammonia gas through the methanol.
- Cool the solution to -10°C .
- Add 51.5 g of methyl cyanoacetate to the cooled solution. The temperature may rise to around -7°C .
- Re-cool the mixture to -10°C .
- Add 25 g of cyclohexanone dropwise over approximately 40 minutes, ensuring the temperature does not exceed -6°C .
- After the addition is complete, stir the mixture for an additional 30 minutes at -10°C .
- Stop stirring and allow the mixture to incubate under the following conditions:
 - -10°C for 24 hours
 - $0 \pm 5^{\circ}\text{C}$ for 12 hours
 - Room temperature (25°C) for 12 hours
- Filter the resulting solid product via suction filtration.

- Dry the collected white powder to obtain 1,1-cyclohexyl dicyanoamide. The expected yield is approximately 94-96%.^[1]

Step 2: Hydrolysis of 1,1-Cyclohexyl Dicyanoamide to 1,1-Cyclohexanediamic Acid

This protocol is based on a common hydrolysis procedure.^[3]^[4]

Materials:

- 1,1-Cyclohexyl dicyanoamide (from Step 1, e.g., 59.5 g)
- Concentrated Sulfuric Acid (e.g., 45 ml)
- Water (e.g., 70 ml)

Equipment:

- Reaction vessel equipped with heating and stirring
- Crystallization vessel
- Filtration apparatus
- Washing equipment

Procedure:

- In the reaction vessel, cautiously add 45 ml of concentrated sulfuric acid to 70 ml of water.
- To this sulfuric acid solution, add the 1,1-cyclohexyl dicyanoamide powder (59.5 g) while stirring.
- Heat the mixture, gradually raising the temperature from 110°C to 145°C, and maintain stirring.^[3]
- Allow the hydrolysis to proceed for approximately 3.5 hours.^[3]

- After the reaction is complete, transfer the hot solution to a crystallization vessel.
- Allow the solution to cool naturally to approximately 60°C to induce crystallization of the crude product.[4]
- Filter the crystallized product and wash it thoroughly.
- Further purification can be achieved through recrystallization if necessary.

Safety Precautions

- Work in a well-ventilated fume hood, especially when handling ammonia, concentrated sulfuric acid, and organic solvents.
- Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- The addition of concentrated sulfuric acid to water is highly exothermic and should be done slowly and with cooling.
- Ammonia gas is corrosive and toxic; handle with care.
- High temperatures are used in the hydrolysis step; exercise caution to prevent burns.

Conclusion

The described two-step protocol provides a reliable method for the synthesis of 1,1-Cyclohexanediacetic acid. By carefully controlling the reaction parameters, particularly temperature, high yields of the intermediate and the final product can be achieved. This application note serves as a practical guide for laboratory-scale synthesis, contributing to research and development in the pharmaceutical industry.

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